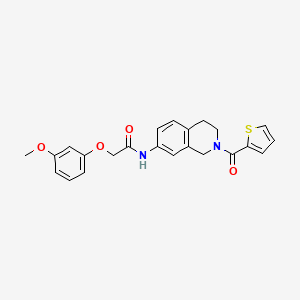

2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-28-19-4-2-5-20(13-19)29-15-22(26)24-18-8-7-16-9-10-25(14-17(16)12-18)23(27)21-6-3-11-30-21/h2-8,11-13H,9-10,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMGUSHSZMJRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide , identified by its CAS number 955764-04-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The structure features a tetrahydroisoquinoline core, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N2O4S |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 955764-04-2 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, tetrahydroisoquinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Neuroprotective Effects

Research suggests that derivatives of this compound may also possess neuroprotective effects. The tetrahydroisoquinoline structure is associated with the modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory activity by inhibiting key inflammatory pathways. Compounds containing thiophene groups are known to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of tetrahydroisoquinoline derivatives. The results showed that specific modifications to the isoquinoline core enhanced cytotoxicity against breast cancer cells (IC50 = 15 µM). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Study 2: Neuroprotective Activity

Another investigation focused on neuroprotective effects demonstrated that compounds similar to the target molecule improved neuronal survival in models of oxidative stress. The study reported a significant reduction in reactive oxygen species (ROS) levels and enhanced cell viability (p < 0.05) when treated with these compounds.

Study 3: Anti-inflammatory Mechanisms

A recent exploration into the anti-inflammatory properties highlighted that related compounds could inhibit the NF-kB signaling pathway. This inhibition led to decreased production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic avenue for chronic inflammatory diseases.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 955764-04-2

- Molecular Formula : C₂₃H₂₂N₂O₄S

- Molecular Weight : 422.5 g/mol

- Key Structural Features: A tetrahydroisoquinoline core substituted at the 2-position with a thiophene-2-carbonyl group and at the 7-position with a 2-(3-methoxyphenoxy)acetamide moiety. The thiophene ring introduces π-electron density, while the methoxyphenoxy group enhances solubility via polar interactions .

Synthesis: The compound is synthesized via amide coupling between 2-(3-methoxyphenoxy)acetic acid and the amine precursor 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine. Activation of the carboxylic acid (e.g., using BOP reagent) in dry DMF, followed by reaction with the amine in the presence of DIPEA, yields the target compound. Purification is achieved via column chromatography .

Structural Analogues

Pharmacological and Physicochemical Comparisons

This may improve aqueous solubility and bioavailability.

Receptor Binding: Thiophene-2-carbonyl vs. Acetyl: The thiophene ring’s π-electron density may enhance binding to aromatic residues in receptors, whereas acetyl groups are smaller and less interactive . Methoxyphenoxy vs.

Metabolic Stability :

- Compounds with sulfonyl groups (e.g., MFCD08008619) exhibit higher metabolic stability due to resistance to oxidative degradation . The target compound’s thiophene ring may confer moderate stability but could be susceptible to CYP450-mediated oxidation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and purification via column chromatography. Key steps include:

- Step 1 : Reaction of substituted tetrahydroisoquinoline intermediates with thiophene-2-carbonyl chloride in anhydrous DMF at 80–100°C for 12–24 hours .

- Step 2 : Acetamide formation using 3-methoxyphenoxyacetic acid activated by coupling agents (e.g., BOP or HATU) in DMF, followed by purification via silica gel chromatography (eluent: 5–10% MeOH in CH₂Cl₂) .

- Optimization : Yield improvements (e.g., from 24% to 82%) are achievable by adjusting solvent polarity, reaction time, and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the tetrahydroisoquinoline core (δ 2.8–4.2 ppm for CH₂ groups), thiophene carbonyl (δ 165–170 ppm), and methoxyphenoxy protons (δ 6.7–7.2 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 489–503 for analogous compounds) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the substitution pattern at the 6- and 7-positions of the tetrahydroisoquinoline core influence orexin receptor antagonism?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare binding affinities (IC₅₀) of analogs with substituents like methoxy, benzyloxy, or pyridylmethoxy at positions 6 and 6. For example:

| Substituent (Position 7) | IC₅₀ (OX1 Receptor) | Reference |

|---|---|---|

| Propan-2-yloxy | 12 nM | |

| Pyridin-3-ylmethoxy | 8 nM |

- Molecular Docking : Use software like AutoDock to model interactions between the thiophene carbonyl group and OX1 receptor residues (e.g., Tyr³¹⁸) .

Q. What strategies can improve the compound’s solubility and blood-brain barrier (BBB) permeability for CNS-targeted studies?

- Methodology :

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or dimethylamino) at the 4-position of the phenyl ring, as seen in analogs with 99% yield and enhanced solubility in DMSO .

- In Silico Predictions : Calculate logP and polar surface area (PSA) using ChemAxon or MOE. Target PSA < 90 Ų for optimal BBB penetration .

- Experimental Validation : Perform parallel artificial membrane permeability assays (PAMPA-BBB) to measure permeability coefficients (e.g., Pe > 4.0 × 10⁻⁶ cm/s) .

Q. How should contradictory data on receptor selectivity between in vitro and in vivo models be resolved?

- Methodology :

- Meta-Analysis : Compare OX1/OX2 selectivity ratios across studies using tools like RevMan. For example, discrepancies may arise from differences in membrane preparation (e.g., HEK293 vs. CHO cells) .

- Pharmacokinetic Profiling : Measure plasma protein binding and free fraction in cerebrospinal fluid (CSF) to correlate in vitro IC₅₀ with brain exposure levels .

Experimental Design & Data Analysis

Q. What in vivo experimental models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodology :

- Rodent Models : Administer the compound (3–10 mg/kg, i.v. or p.o.) and collect plasma/CSF samples at 0.5, 2, 6, and 24 hours. Use LC-MS/MS to quantify concentrations and model AUC/Cmax values .

- Microdialysis : Implant probes in the lateral hypothalamus to measure real-time OX1 receptor occupancy .

Q. How can ecological risk assessments be integrated into the compound’s development pipeline?

- Methodology :

- QSAR Models : Predict biodegradability and toxicity using EPI Suite or TEST software. Focus on metabolites like 3-methoxyphenoxyacetic acid .

- Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 µM) and monitor survival/reproductive endpoints over 21 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.